molecular formula C15H16N2O B11870208 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 827320-76-3

1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11870208
CAS No.: 827320-76-3
M. Wt: 240.30 g/mol
InChI Key: QFJRDPJDBZOXDO-UHFFFAOYSA-N
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Description

1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features a pyrrole ring fused to a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of palladium-catalyzed cyclization reactions, which are known for their efficiency in forming complex ring structures .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to optimize the production process. The exact methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact mechanism would depend on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(1H-Pyrrol-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its fused ring structure, which combines the properties of both pyrrole and dihydroisoquinoline. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

827320-76-3

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-[1-(1H-pyrrol-2-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C15H16N2O/c1-11(18)17-10-8-12-5-2-3-6-13(12)15(17)14-7-4-9-16-14/h2-7,9,15-16H,8,10H2,1H3

InChI Key

QFJRDPJDBZOXDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C1C3=CC=CN3

Origin of Product

United States

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